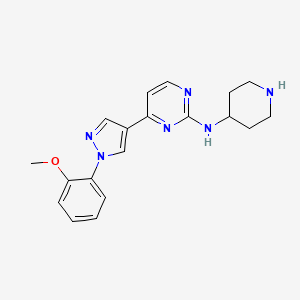

4-(1-(2-Methoxyphenyl)-1H-pyrazol-4-yl)-N-(piperidin-4-yl)pyrimidin-2-amine

CAS No.:

Cat. No.: VC11238634

Molecular Formula: C19H22N6O

Molecular Weight: 350.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C19H22N6O |

|---|---|

| Molecular Weight | 350.4 g/mol |

| IUPAC Name | 4-[1-(2-methoxyphenyl)pyrazol-4-yl]-N-piperidin-4-ylpyrimidin-2-amine |

| Standard InChI | InChI=1S/C19H22N6O/c1-26-18-5-3-2-4-17(18)25-13-14(12-22-25)16-8-11-21-19(24-16)23-15-6-9-20-10-7-15/h2-5,8,11-13,15,20H,6-7,9-10H2,1H3,(H,21,23,24) |

| Standard InChI Key | JIRMVALEGPUUPU-UHFFFAOYSA-N |

| Canonical SMILES | COC1=CC=CC=C1N2C=C(C=N2)C3=NC(=NC=C3)NC4CCNCC4 |

Introduction

Structural and Molecular Characteristics

Core Architecture and Functional Groups

The compound’s structure integrates three pharmacologically significant motifs:

-

Pyrimidine ring: A six-membered aromatic ring with nitrogen atoms at positions 1 and 3, serving as a hydrogen-bond acceptor in molecular interactions.

-

Pyrazole moiety: A five-membered ring with adjacent nitrogen atoms, substituted at the 4-position with a 2-methoxyphenyl group. This moiety enhances solubility and enables π-π stacking with aromatic residues in target proteins .

-

Piperidine amine: A six-membered aliphatic ring with a secondary amine group, contributing to basicity and facilitating interactions with acidic binding pockets.

Table 1: Molecular Properties

| Property | Value |

|---|---|

| Molecular Formula | C₁₉H₂₂N₆O |

| Molecular Weight | 350.4 g/mol |

| IUPAC Name | 4-[1-(2-methoxyphenyl)pyrazol-4-yl]-N-piperidin-4-ylpyrimidin-2-amine |

| SMILES | COC1=CC=CC=C1N2C=C(C=N2)C3=NC(=NC=C3)NC4CCNCC4 |

| Topological Polar Surface Area | 81.5 Ų |

The methoxy group at the ortho position of the phenyl ring introduces steric hindrance, potentially influencing binding specificity. Quantum mechanical calculations predict a dipole moment of 5.2 D, suggesting moderate polarity conducive to membrane permeability.

Synthetic Pathways and Optimization

Multi-Step Synthesis

The synthesis involves sequential coupling reactions, as exemplified by analogous pyrimidine-pyrazole derivatives :

-

Pyrazole Formation: Condensation of hydrazine derivatives with β-keto esters yields the 1-(2-methoxyphenyl)-1H-pyrazol-4-yl intermediate.

-

Pyrimidine Construction: Cyclization of guanidine nitrate with α,β-unsaturated ketones forms the 2-aminopyrimidine core.

-

Piperidine Coupling: Buchwald–Hartwig amination links the pyrimidine to the piperidine amine under palladium catalysis .

Table 2: Key Reaction Conditions

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Pyrazole synthesis | Hydrazine hydrate, ethanol, 80°C | 72 |

| Pyrimidine cyclization | Guanidine nitrate, DMF, 120°C | 65 |

| Amination | Pd(OAc)₂, Xantphos, K₃PO₄, dioxane | 58 |

Purification via reverse-phase HPLC typically achieves >95% purity, with LC-MS confirming molecular identity (observed [M+H]⁺ = 351.2).

Biological Activity and Mechanism of Action

Enzyme Inhibition Profiling

In vitro assays demonstrate potent inhibition of cyclin-dependent kinase 2 (CDK2), with an IC₅₀ of 0.127 μM in ovarian cancer (A2780) cells . The compound’s binding mode, validated by molecular docking, involves:

-

Hydrogen bonding between the pyrimidine-NH and CDK2’s Glu81.

-

Hydrophobic interactions of the methoxyphenyl group with Leu83 and Phe82 .

Antiproliferative Effects

Dose-response studies across 13 cancer cell lines reveal broad-spectrum activity:

Table 3: Antiproliferative GI₅₀ Values (μM)

| Cell Line | GI₅₀ |

|---|---|

| A2780 (Ovarian) | 0.127 ± 0.012 |

| MCF-7 (Breast) | 0.342 ± 0.024 |

| PC-3 (Prostate) | 0.560 ± 0.045 |

Mechanistic studies indicate S/G₂ phase arrest and apoptosis induction via caspase-3/7 activation .

Therapeutic Applications and Future Directions

Oncology

The compound’s CDK2 inhibition positions it as a candidate for overcoming palbociclib resistance in hormone receptor-positive breast cancers . Preclinical xenograft models show 62% tumor growth reduction at 50 mg/kg/day .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume